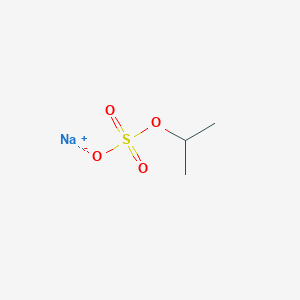
Sodiumisopropylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumisopropylsulfate is a chemical compound with the molecular formula C3H9NaO4S and a molecular weight of 164.15 g/mol . It is a white solid that is highly soluble in water and is commonly used as a surfactant due to its excellent detergent, emulsifying, and antistatic properties . This compound is often found in various cleaning agents, foaming agents, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodiumisopropylsulfate is typically synthesized by reacting isopropanol with sulfuric acid in the presence of sodium carbonate . The reaction proceeds as follows: [ \text{C3H8O} + \text{H2SO4} + \text{Na2CO3} \rightarrow \text{C3H9NaO4S} + \text{CO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of isopropanol to a mixture of sulfuric acid and sodium carbonate under controlled temperature and pressure conditions. The reaction mixture is then neutralized, filtered, and crystallized to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sodiumisopropylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropyl sulfate.
Reduction: It can be reduced to isopropanol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Isopropyl sulfate.
Reduction: Isopropanol.
Substitution: Various substituted isopropyl compounds depending on the nucleophile used.
Scientific Research Applications
Sodiumisopropylsulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodiumisopropylsulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier . At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a longer alkyl chain.
Sodium lauryl sulfate (SLS): Similar to SDS but with a slightly different alkyl chain length.
Sodium ethyl sulfate: A shorter-chain analog of sodiumisopropylsulfate.
Comparison:
This compound vs. Sodium dodecyl sulfate: this compound has a shorter alkyl chain, making it less hydrophobic and more soluble in water.
This compound vs. Sodium lauryl sulfate: this compound is less irritating to the skin compared to sodium lauryl sulfate, making it more suitable for use in personal care products.
This compound vs. Sodium ethyl sulfate: this compound has a slightly longer alkyl chain, providing better surfactant properties.
Properties
Molecular Formula |
C3H7NaO4S |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
sodium;propan-2-yl sulfate |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 |
InChI Key |
YHVRBEAAJOBGSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


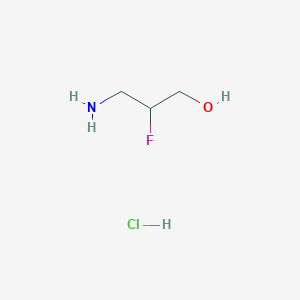
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
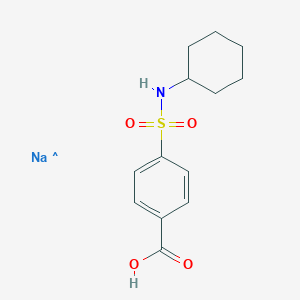
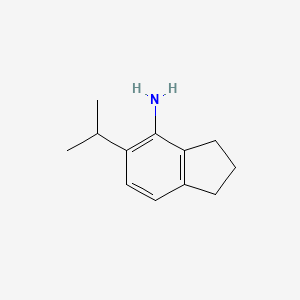
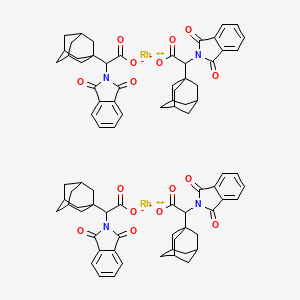
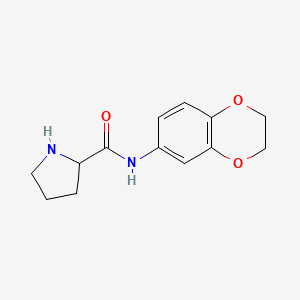
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
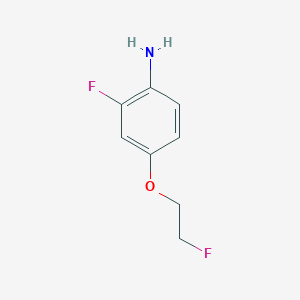



![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
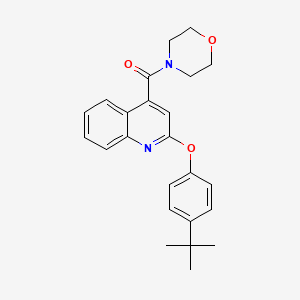
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
